Ethyl [(2-oxocyclohexyl)sulfanyl]acetate
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Overview
Description
Ethyl [(2-oxocyclohexyl)sulfanyl]acetate is an organic compound with the molecular formula C10H16O3S. It is characterized by the presence of an ethyl ester group, a cyclohexanone ring, and a sulfanyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [(2-oxocyclohexyl)sulfanyl]acetate typically involves the reaction of cyclohexanone with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the sulfanyl group is introduced to the cyclohexanone ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like tetrahydrofuran (THF) for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as distillation and crystallization are often employed to achieve high-quality industrial-grade compounds.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(2-oxocyclohexyl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Amides, esters.
Scientific Research Applications
Ethyl [(2-oxocyclohexyl)sulfanyl]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl [(2-oxocyclohexyl)sulfanyl]acetate involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The cyclohexanone ring can undergo metabolic transformations, influencing the compound’s activity and stability.
Comparison with Similar Compounds
Similar Compounds
- Ethyl [(2-ethoxy-2-oxoethyl)sulfanyl]acetate
- Ethyl [(2-phenylethyl)sulfanyl]acetate
- Ethyl [(chloromethyl)sulfonyl]acetate
Uniqueness
Ethyl [(2-oxocyclohexyl)sulfanyl]acetate is unique due to the presence of the cyclohexanone ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and influences its reactivity and applications.
Properties
CAS No. |
139005-41-7 |
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Molecular Formula |
C10H16O3S |
Molecular Weight |
216.30 g/mol |
IUPAC Name |
ethyl 2-(2-oxocyclohexyl)sulfanylacetate |
InChI |
InChI=1S/C10H16O3S/c1-2-13-10(12)7-14-9-6-4-3-5-8(9)11/h9H,2-7H2,1H3 |
InChI Key |
NHVPHNUDFADVDY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1CCCCC1=O |
Origin of Product |
United States |
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